2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride
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Overview
Description
2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanoic acid moiety
Mechanism of Action
Target of Action
This compound is a specialty product used for proteomics research .
Biochemical Pathways
As a proteomics research tool, it may be used to study a variety of biochemical processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride. For instance, it is recommended to be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced to 3-methoxyphenyl-2-nitropropane, which is further hydrogenated to yield 2-amino-3-(3-methoxyphenyl)propanoic acid. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group in the intermediate stages of synthesis is a key step in the preparation of the compound.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-amino-3-(4-methoxyphenyl)propanoic acid
- 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid
- 2-amino-3-(3-hydroxyphenyl)propanoic acid
Comparison: 2-amino-3-(3-methoxyphenyl)propanoic Acid Hydrochloride is unique due to the specific positioning of the methoxy group on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-amino-3-(3-methoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUULLJSXXOQMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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